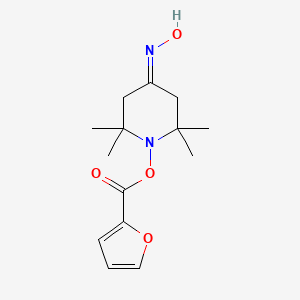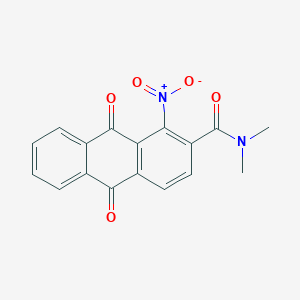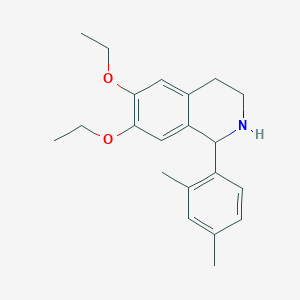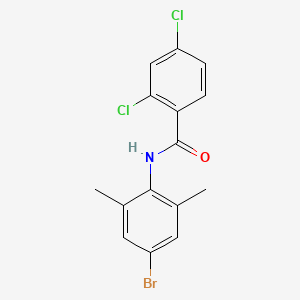
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a furan ring, and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then functionalized to introduce the hydroxyimino group. The furan-2-carboxylate moiety is then attached through esterification or other suitable reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters precisely, leading to higher efficiency and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxoammonium ions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxoammonium salts, while reduction can produce amines .
Applications De Recherche Scientifique
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential as a spin label in electron spin resonance (ESR) spectroscopy, which helps in understanding the structure and dynamics of biological molecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related conditions.
Mécanisme D'action
The mechanism of action of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate involves its ability to form stable radicals. The hydroxyimino group can interact with various molecular targets, including reactive oxygen species (ROS), to scavenge free radicals and prevent oxidative damage. This interaction helps in stabilizing the compound and enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical used in organic synthesis and as a spin label in ESR spectroscopy.
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical with similar applications in chemistry and biology.
Uniqueness
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate is unique due to its combination of a piperidine ring, a furan ring, and a hydroxyimino group. This structure provides distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-13(2)8-10(15-18)9-14(3,4)16(13)20-12(17)11-6-5-7-19-11/h5-7,18H,8-9H2,1-4H3 |
Clé InChI |
UCZNAAFJAOBLCU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NO)CC(N1OC(=O)C2=CC=CO2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005799.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)

![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)


![N-benzyl-N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15005823.png)
![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)

![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)
![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)

